molecular formula C18H18F3N3O3 B2907250 1-(5-phenyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1207012-24-5

1-(5-phenyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2907250
CAS No.: 1207012-24-5
M. Wt: 381.355
InChI Key: HKBVKZHWISAYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Phenyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic small molecule features a hybrid structure combining a 5-phenyl-1,2-oxazole (isoxazole) core with a piperidine-4-carboxamide scaffold, linked through a carbonyl group and further modified with a 2,2,2-trifluoroethyl side chain. The structural architecture of this compound, particularly the presence of the trifluoroethyl group and the isoxazole moiety, suggests potential for enhanced membrane permeability and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies . Compounds within this chemical class have demonstrated relevance in investigating various biological targets. Specifically, structurally related 5-phenyl-isoxazole-3-carboxamide derivatives have been identified as modulators of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a key target for pain management and inflammatory conditions . Furthermore, related isoxazole carboxamide compounds are being explored in oncology research for their interactions with specific protein targets . The integration of the piperidine carboxamide unit, a common pharmacophore in drug discovery, may contribute to conformational constraint and molecular recognition properties. This compound is intended for research applications only, including but not limited to in vitro assay development, high-throughput screening campaigns, and as a synthetic intermediate or reference standard in the development of novel therapeutic agents. Researchers can utilize this molecule to probe biological mechanisms and optimize lead compounds for potency and selectivity.

Properties

IUPAC Name

1-(5-phenyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c19-18(20,21)11-22-16(25)13-6-8-24(9-7-13)17(26)14-10-15(27-23-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBVKZHWISAYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and related analogs:

Compound Name Core Structure Acyl Group/Substituent Fluorinated Motif Molecular Formula Molecular Weight Key Features
Target Compound Piperidine-4-carboxamide 5-Phenyl-1,2-oxazole-3-carbonyl N-(2,2,2-trifluoroethyl) ~C₁₉H₁₈F₃N₃O₃ ~410 Phenyl-oxazole enhances lipophilicity; trifluoroethyl improves stability .
1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Fluorobenzoyl 4-Fluorophenyl C₁₇H₁₇FN₃O₃ 333.34 Electron-withdrawing fluorine enhances binding affinity; methyl-oxazole reduces steric bulk.
1-[2-(1,2-Benzoxazol-3-yl)acetyl]-N-(trifluoroethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 2-(Benzoxazol-3-yl)acetyl N-(2,2,2-trifluoroethyl) C₁₇H₁₈F₃N₃O₃ 369.34 Benzoxazole fused ring system increases rigidity and π-stacking potential.
6-(3-Fluorophenyl)-N-[1-(trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide Piperidinyl-carboxamide 6-(3-Fluorophenyl)-3-pyridinecarbonyl N-(2,2,2-trifluoroethyl) C₁₉H₁₉F₄N₃O 381.37 Pyridine core introduces basicity; fluorophenyl optimizes hydrophobic interactions.
1-(3-(4-Oxoquinazolin-3-yl)propanoyl)-N-(trifluoroethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 3-(4-Oxoquinazolin-3-yl)propanoyl N-(2,2,2-trifluoroethyl) C₁₉H₂₁F₃N₄O₃ 410.40 Quinazolinone moiety enables hydrogen bonding; trifluoroethyl boosts bioavailability.

Key Findings from Comparative Analysis

Fluorine Effects :

  • The trifluoroethyl group in the target compound and analogs (Evidences 5, 6, 9) enhances metabolic stability by resisting oxidative degradation .
  • Fluorine substituents (e.g., 4-fluorobenzoyl in ) modulate electronic properties, improving receptor binding through dipole interactions .

Acyl Group Variations: Phenyl-oxazole (Target): Balances lipophilicity and steric accessibility for target engagement. Benzoxazole (): Increased rigidity may limit conformational flexibility but improve selectivity.

Pyridine derivatives () exhibit higher basicity, which may influence pH-dependent absorption .

Q & A

Q. What are the common synthetic routes for preparing 1-(5-phenyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2-oxazole ring via cyclization of an appropriate nitrile oxide with an acetylene derivative, as seen in structurally related oxazole-containing compounds .
  • Step 2: Coupling of the oxazole intermediate with a piperidine-4-carboxamide scaffold using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions .
  • Step 3: Introduction of the trifluoroethyl group via nucleophilic substitution or reductive amination, requiring anhydrous solvents like DMF or THF .
    Key Considerations: Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques:
    • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., trifluoroethyl group at δ ~3.5–4.0 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H]+^+ for C18_{18}H17_{17}F3_3N3_3O3_3).
    • X-ray Crystallography: For absolute configuration determination, though crystal growth may require slow evaporation in polar aprotic solvents .

Q. What solubility challenges are anticipated with this compound, and how can they be addressed?

  • Challenges: The trifluoroethyl group and aromatic oxazole may reduce aqueous solubility.
  • Solutions:
    • Use co-solvents like DMSO (≤10% v/v) for in vitro assays .
    • Derivatization (e.g., hydrochloride salt formation) to improve solubility in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Methodology:
    • Screen coupling reagents (e.g., HATU vs. DCC) and bases (e.g., DIEA vs. TEA) to minimize side reactions .
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional heating) .
    • Employ computational tools (e.g., DFT calculations) to predict reactive intermediates and optimize stoichiometry .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Approaches:
    • Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs) based on oxazole’s π-π stacking potential .
    • MD Simulations: GROMACS for assessing stability of ligand-receptor complexes in physiological conditions .
    • QSAR Studies: Correlate substituent effects (e.g., trifluoroethyl’s electronegativity) with activity trends .

Q. How should researchers address contradictory bioactivity data across similar compounds?

  • Resolution Strategy:
    • Conduct comparative SAR studies with analogs (e.g., replacing trifluoroethyl with methyl or cyclopropyl groups) to isolate key pharmacophores .
    • Validate assay conditions (e.g., ATP levels in kinase assays) to rule out false negatives .
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity .

Q. What methodologies enhance the compound’s stability under physiological conditions?

  • Experimental Design:
    • Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation pathways .
    • Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins to protect labile groups (e.g., oxazole ring) .

Q. How can researchers improve enantiomeric purity during synthesis?

  • Chiral Resolution Methods:
    • Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
    • Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) for stereoselective amide bond formation .

Methodological Framework for Data Interpretation

Challenge Recommended Approach Reference
Low synthetic yieldOptimize coupling reagents and reaction time
Bioactivity variabilityPerform SAR with halogen-substituted analogs
Structural ambiguityCombine NMR, X-ray, and computational modeling
Poor solubilitySalt formation or co-solvent systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.